molecular formula F4N2 B155393 Tetrafluorohydrazine CAS No. 10086-47-2

Tetrafluorohydrazine

Cat. No.: B155393
CAS No.: 10086-47-2
M. Wt: 104.007 g/mol
InChI Key: GFADZIUESKAXAK-UHFFFAOYSA-N
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Description

Tetrafluorohydrazine, also known as perfluorohydrazine, is a colorless, nonflammable, and reactive inorganic gas with the chemical formula N₂F₄. It is a fluorinated analog of hydrazine and is known for its high reactivity and hazardous nature. This compound is used in various chemical syntheses and has applications in rocket propellant formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluorohydrazine was originally prepared from nitrogen trifluoride using copper as a fluorine atom acceptor. The reaction is as follows: [ 2 \text{NF}_3 + \text{Cu} \rightarrow \text{N}_2\text{F}_4 + \text{CuF}_2 ] Other fluorine atom acceptors, such as carbon, other metals, and nitric oxide, can also be used. These reactions exploit the relatively weak nitrogen-fluorine bond in nitrogen trifluoride .

Industrial Production Methods: In industrial settings, this compound can be synthesized by the thermal conversion of nitrogen trifluoride over liquid mercury or carbon. Optimal reaction conditions include a temperature range of 320°C to 400°C .

Chemical Reactions Analysis

Types of Reactions: Tetrafluorohydrazine undergoes various types of chemical reactions, including:

    Oxidation: this compound can act as an oxidizing agent.

    Reduction: It can be reduced to form other fluorinated compounds.

    Substitution: this compound can participate in substitution reactions, particularly with organic compounds.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Various oxidized fluorinated compounds.

    Reduction: Reduced fluorinated derivatives.

    Substitution: Vicinal di(difluoroamine)s.

Scientific Research Applications

Tetrafluorohydrazine has several scientific research applications, including:

    Chemistry: It is used as a precursor or catalyst in organic synthesis.

    Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and reactions can be of interest in biochemical research.

    Industry: this compound has been considered for use as a high-energy liquid oxidizer in rocket fuel formulations.

Mechanism of Action

Tetrafluorohydrazine exerts its effects primarily through its high reactivity and strong oxidizing properties. It can add across double bonds in organic compounds, forming vicinal di(difluoroamine)s. The molecular targets and pathways involved include the interaction with double bonds and the formation of stable fluorinated products .

Comparison with Similar Compounds

    Nitrogen Trifluoride (NF₃): A precursor in the synthesis of tetrafluorohydrazine.

    Difluoramine (NF₂H): Another fluorinated nitrogen compound with different reactivity.

    Hydrazine (N₂H₄): The non-fluorinated analog of this compound.

Comparison:

Properties

IUPAC Name

1,1,2,2-tetrafluorohydrazine
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InChI

InChI=1S/F4N2/c1-5(2)6(3)4
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InChI Key

GFADZIUESKAXAK-UHFFFAOYSA-N
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Canonical SMILES

N(N(F)F)(F)F
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Molecular Formula

F4N2, N2F4
Record name TETRAFLUOROHYDRAZINE
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Record name tetrafluorohydrazine
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Record name Dinitrogen tetrafluoride
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DSSTOX Substance ID

DTXSID9064922
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Molecular Weight

104.007 g/mol
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Physical Description

Tetrafluorohydrazine appears as a colorless toxic irritant gas. Nonflammable. Prolonged exposure of the container to high heat may cause it to rupture violently and rocket. Used in organic synthesis and as an oxidizing agent in fuel for rockets., Colorless gas; [CAMEO]
Record name TETRAFLUOROHYDRAZINE
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Record name Tetrafluorohydrazine
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CAS No.

10036-47-2, 10086-47-2
Record name TETRAFLUOROHYDRAZINE
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